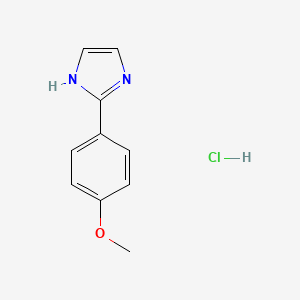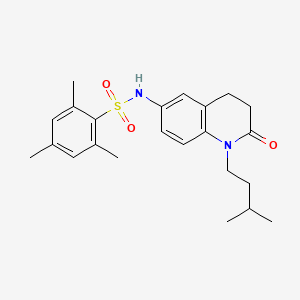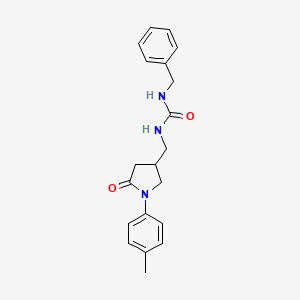![molecular formula C16H13Cl2NO5S B2683038 Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 955964-32-6](/img/structure/B2683038.png)
Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolo[1,2-c][1,3]thiazole, which is a bicyclic system containing a pyrrole ring fused with a thiazole ring. The molecule also contains two ester groups (dicarboxylate), a ketone group (2-oxo), and a dichlorophenyl group. These functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be a complex, bicyclic system with various substituents. The presence of the dichlorophenyl group could potentially influence the compound’s electronic properties and steric profile .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the ester groups could undergo hydrolysis or transesterification reactions. The ketone could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the ester groups could influence its solubility in different solvents .Scientific Research Applications
Cycloaddition Reactions
Cycloadditions to pyrrolo[1,2-c]thiazoles, including derivatives of Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, demonstrate their role as intermediates in generating novel heterocyclic compounds. These reactions are crucial for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals (Sutcliffe et al., 2000).
Antileukemic Activity
Research on derivatives of Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has shown promising antileukemic activities. Specifically, certain bis(alkylcarbamates) derived from this compound have demonstrated comparable efficacy to mitomycin in treating leukemia L1210 in vivo (Ladurée et al., 1989).
Antimicrobial and Antimycobacterial Activity
A novel compound related to the chemical family of Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has been synthesized and shown to exhibit significant antimicrobial and antimycobacterial activity. This highlights the potential for developing new antibacterial and antimycobacterial agents from this chemical class (Nural et al., 2018).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, incorporating structural elements similar to Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, have been developed for luminescence sensing of benzaldehyde-based derivatives. These frameworks have potential applications in chemical sensing and detection technologies (Shi et al., 2015).
Future Directions
properties
IUPAC Name |
dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5S/c1-23-15(20)12-11-6-25(22)7-19(11)14(13(12)16(21)24-2)8-3-9(17)5-10(18)4-8/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUTWMKPSRWKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

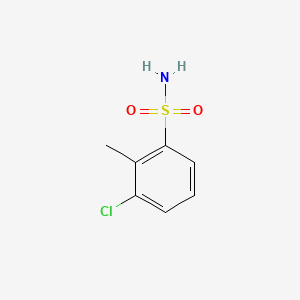
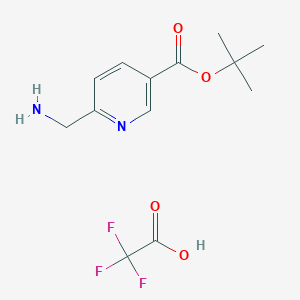
![(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2682958.png)
![1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2682962.png)

![6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B2682965.png)
![3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682966.png)
![2-Phenylfuro[2,3-h]chromen-4-one](/img/structure/B2682968.png)

